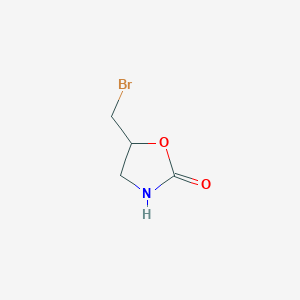

5-(Bromomethyl)-1,3-oxazolidin-2-one

Description

Evolution and Significance of Oxazolidinone Scaffolds in Modern Organic Synthesis

Oxazolidinone scaffolds are a cornerstone in modern organic and medicinal chemistry due to their diverse applications. nih.gov Initially gaining prominence as chiral auxiliaries in asymmetric synthesis, they have proven instrumental in controlling stereochemistry during the formation of new chemical bonds. The rigid, five-membered ring structure provides a predictable framework for directing reactions.

Beyond their role as chiral auxiliaries, oxazolidinones are recognized for their significant biological activities. nih.gov The 2-oxazolidinone (B127357) isomer, in particular, is a key pharmacophore in medicinal chemistry. nih.gov This scaffold is a bioisostere for various chemical groups like carbamates and amides, offering enhanced metabolic and chemical stability due to the cyclized structure, which is less prone to hydrolysis. nih.gov The development of linezolid (B1675486), the first FDA-approved oxazolidinone antibiotic, marked a significant milestone, demonstrating the scaffold's potential for treating multi-drug resistant Gram-positive bacterial infections. nih.govnih.govtoku-e.com The unique mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis, allows oxazolidinones to be effective against bacteria that have developed resistance to other antibiotic classes. nih.govresearchgate.net This success has spurred extensive research, leading to the development of numerous analogues for a wide range of therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications. nih.govrsc.orgnih.gov

The versatility of the oxazolidinone ring is further enhanced by the numerous synthetic methods available for its construction and modification. nih.govorganic-chemistry.org These methods allow for the introduction of various substituents, enabling chemists to fine-tune the steric and electronic properties of the molecules to achieve desired biological activities or chemical reactivities.

Historical Development of 5-Substituted Oxazolidinones Research

Research into 5-substituted oxazolidinones has been a dynamic area, driven by the quest for new therapeutic agents and versatile synthetic intermediates. Early work often focused on leveraging the C-5 position as a handle for introducing diversity into the oxazolidinone core. The development of synthetic methods to create enantiomerically pure 5-functionalized oxazolidin-2-ones from chiral starting materials was a significant advance. bioorg.org These methods allowed for the creation of specific stereoisomers, which is crucial for biological activity.

A key area of development has been the synthesis of analogues with various heterocyclic moieties at the C-5 position of the oxazolidinone ring, which has been shown to influence antibacterial potency. researchgate.net For instance, research has explored the attachment of isoxazoline (B3343090) rings to the core structure, revealing that substitutions on these appended rings significantly impact activity against both Gram-positive and even some resistant Gram-negative bacteria. researchgate.net

Furthermore, the synthesis of 5-(iodomethyl)oxazolidin-2-ones via iodocyclocarbamation reactions has provided useful intermediates for the rapid preparation of potential lead compounds. organic-chemistry.org This highlights a strategic focus on creating 5-halomethyl derivatives as versatile precursors. The reactivity of the halogenated methyl group at the C-5 position allows for subsequent nucleophilic substitution reactions, providing a straightforward route to a wide array of 5-substituted analogues. This synthetic strategy underpins the importance of compounds like 5-(Bromomethyl)-1,3-oxazolidin-2-one as building blocks in drug discovery and development.

Identification of Key Research Gaps and Emerging Opportunities Pertaining to this compound

While this compound is recognized as a valuable synthetic building block, several research gaps and opportunities remain. A primary area for investigation is the optimization of its synthesis. Current methods, such as those involving electrochemical oxidation, can result in low yields due to competing side reactions. biosynth.com Developing more efficient, high-yielding, and scalable synthetic routes would significantly enhance its accessibility and utility for broader applications.

The primary opportunity for this compound lies in its high reactivity, conferred by the bromomethyl group. This electrophilic center is primed for nucleophilic substitution, opening a vast landscape for the synthesis of novel derivatives. Research can focus on exploring a wider range of nucleophiles to construct diverse molecular architectures. This synthetic versatility makes it an ideal starting material for creating libraries of new compounds for high-throughput screening in drug discovery programs. The compound has been identified as a precursor for Ezetimibe, a cholesterol-lowering drug, which underscores its potential in the synthesis of complex pharmaceutical agents.

Another emerging opportunity is to explore its use in the synthesis of novel materials and polymers. The reactivity of the bromomethyl group could be harnessed in polymerization reactions or for grafting onto surfaces to create functional materials. Furthermore, while some pharmacological activity in mice has been noted, a comprehensive investigation into its biological profile is lacking. biosynth.com Detailed studies to elucidate its mechanism of action and potential therapeutic targets could uncover new and unexpected applications beyond its current role as a synthetic intermediate.

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is primarily centered on its application as a versatile electrophilic building block in organic synthesis. The main objective is to exploit the reactive C-Br bond to construct more complex and potentially bioactive molecules.

A significant focus is on the development of novel synthetic methodologies that utilize this compound as a key starting material. This includes its use in substitution reactions to introduce a variety of functional groups at the 5-position, thereby generating libraries of novel oxazolidinone derivatives. The goal is to systematically explore how these modifications influence the chemical and biological properties of the resulting compounds.

Another key objective is to improve the efficiency of synthetic routes that employ this compound. This involves optimizing reaction conditions to increase yields, reduce byproducts, and enhance stereoselectivity. Given the importance of chirality in biological systems, developing asymmetric syntheses that use or produce chiral versions of this compound is a particularly important aim.

Furthermore, research is directed towards demonstrating the utility of this compound in the total synthesis of known biologically active molecules and pharmaceuticals. By incorporating it into synthetic pathways for complex targets, researchers aim to showcase its value as a practical and efficient building block. The overarching scope is to expand the synthetic toolbox available to organic chemists and to pave the way for the discovery of new chemical entities with potential therapeutic applications.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrNO₂ |

| Molecular Weight | 180.001 g/mol |

| CAS Number | 51337-32-7 |

| Appearance | Synthetic Compound |

Table 2: Research Focus on this compound

| Research Area | Objective | Rationale |

|---|---|---|

| Synthetic Methodology | Develop efficient, high-yield synthetic routes. | Current methods can have low yields; improved access is needed. biosynth.com |

| Derivative Synthesis | Use as a building block for novel compounds. | The reactive bromomethyl group allows for diverse functionalization. |

| Applications | Explore use in total synthesis and materials science. | Serves as a precursor for complex molecules like Ezetimibe. |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSHXEIAUKZTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 1,3 Oxazolidin 2 One and Its Precursors

Established Synthetic Routes to the Oxazolidinone Core

The formation of the 1,3-oxazolidin-2-one heterocyclic system is a foundational step in synthesizing the target molecule. This can be accomplished through several established routes, starting from acyclic precursors like amino alcohols or employing ring-opening and cyclization strategies with epoxide derivatives.

Synthesis via Cyclization Reactions from Amino Alcohols and Phosgene (B1210022) Equivalents

A primary and well-established method for constructing the oxazolidinone ring is the cyclization of 1,2-amino alcohols with phosgene or its safer, solid equivalents like diphosgene and triphosgene. nih.govnih.govbeilstein-journals.orgbeilstein-archives.org In the context of 5-(bromomethyl)-1,3-oxazolidin-2-one, the key precursor is 3-amino-1,2-propanediol. chemicalbook.com

The reaction mechanism involves the initial formation of a carbamate (B1207046) intermediate by the reaction of the amino group with the phosgene equivalent. This is followed by an intramolecular cyclization, where the hydroxyl group displaces a leaving group (such as a chloride) to form the five-membered ring. nih.gov The use of a base, such as triethylamine, is typically required to neutralize the hydrogen chloride byproduct. nih.gov This approach is versatile and has been documented for a range of 1,2-amino alcohols. nih.gov

| Starting Material | Reagent | Key Feature | Reference |

| 1,2-Amino Alcohols | Triphosgene | Intramolecular carbamate cyclization | nih.gov |

| 3-Amino-1,2-propanediol | Phosgene Equivalent | Forms the 5-(hydroxymethyl)oxazolidinone precursor | chemicalbook.com |

Methodologies Utilizing Epichlorohydrin (B41342) Derivatives

Epoxides are versatile starting materials for oxazolidinone synthesis, with epichlorohydrin and its derivatives (such as glycidol (B123203) or glycidyl (B131873) esters) being particularly relevant. niscpr.res.in A common strategy is the cycloaddition reaction between an epoxide and an isocyanate. nih.govbeilstein-journals.orgbeilstein-archives.orgnih.govacs.org This reaction involves the nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, followed by ring-opening and subsequent intramolecular cyclization to yield the oxazolidinone ring.

This method can be catalyzed by various agents, including Lewis acids and phase-transfer catalysts, which facilitate the ring-opening of the epoxide. acs.org For instance, lithium bromide has been used as a catalyst in the reaction of phenyl glycidyl ether with isocyanates. acs.org A significant advantage of this route is the ability to use chiral epoxides, such as (R)- or (S)-epichlorohydrin, to produce enantiomerically pure oxazolidinones, which is crucial for pharmaceutical applications. niscpr.res.in For example, (S)-epichlorohydrin can be converted to 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione, a key chiral precursor for oxazolidinone antibacterial agents. niscpr.res.in

| Starting Material | Reagent | Catalyst/Conditions | Key Feature | Reference |

| Resin-Bound Epoxides | Isocyanates | LiBr/Bu3PO, xylene, 95 °C | Solid-phase synthesis | acs.org |

| Epoxides | Chlorosulfonyl Isocyanate (CSI) | Dichloromethane (DCM), RT | One-pot synthesis | nih.govbeilstein-journals.org |

| (R)-Epichlorohydrin | Potassium Phthalimide | No solvent/base | Stereoselective synthesis of chiral intermediate | niscpr.res.in |

Electrochemical Oxidation Approaches to Synthesis

Electrochemical methods offer an alternative, often milder, route to the oxazolidinone core. One such approach involves the electrochemical synthesis of chiral oxazolidin-2-ones directly from 1,2-amino alcohols. researchgate.net This process typically involves the electrolysis of the amino alcohol in an acetonitrile (B52724) solution, which generates a basic species (in situ). Subsequent bubbling of carbon dioxide (CO2) through the solution allows for its incorporation to form a carbamate, which then cyclizes to the oxazolidinone. researchgate.net This method avoids the need to add external bases and can produce high yields. researchgate.net

Another electrochemical strategy that can be applied to the formation of N-heterocycles is an azo-free, intramolecular version of the Mitsunobu reaction. nih.govrsc.org This involves the anodic oxidation of an amino alcohol in the presence of triphenylphosphine (B44618). This generates an alkoxyphosphonium intermediate, which then undergoes intramolecular nucleophilic substitution by the amino group to form the heterocyclic ring. nih.govrsc.org

Introduction of the Bromomethyl Moiety

Once the 5-(hydroxymethyl)-1,3-oxazolidin-2-one precursor has been synthesized, the final step is the conversion of the primary alcohol to a bromide. This transformation must be efficient and selective to avoid side reactions.

Regioselective Bromination Techniques

The conversion of a primary alcohol, such as the one in 5-(hydroxymethyl)-1,3-oxazolidin-2-one, to an alkyl bromide is a standard organic transformation. Several reagents are effective for this purpose. Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols to their corresponding bromides. manac-inc.co.jpcommonorganicchemistry.com The reaction typically proceeds with good regioselectivity for the hydroxyl group.

Another widely used method is the Appel reaction, which employs a combination of carbon tetrabromide (CBr4) and triphenylphosphine (PPh3). commonorganicchemistry.combeilstein-journals.org This reaction is known for its mild conditions and is suitable for a wide range of alcohol substrates. Both PBr3 and the Appel reaction generally proceed via an SN2 mechanism, which is efficient for primary alcohols. commonorganicchemistry.com

| Reagent | Substrate | Mechanism | Key Feature | Reference |

| Phosphorus Tribromide (PBr3) | Primary Alcohols | SN2 | Common, effective brominating agent | manac-inc.co.jpcommonorganicchemistry.com |

| Carbon Tetrabromide (CBr4) / Triphenylphosphine (PPh3) | Primary Alcohols | SN2 | Mild conditions (Appel Reaction) | commonorganicchemistry.combeilstein-journals.org |

Stereoselective Introduction of the Bromomethyl Group

In the synthesis of chiral pharmaceuticals, maintaining stereochemical integrity is paramount. When synthesizing an enantiomerically pure form, such as (S)-5-(bromomethyl)-1,3-oxazolidin-2-one, the bromination step must proceed without affecting the existing stereocenter at the C5 position.

The synthesis of the chiral precursor, for instance, (S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, can be achieved starting from chiral materials like (S)-epichlorohydrin. niscpr.res.in The subsequent bromination of this primary alcohol using SN2-type conditions (e.g., PBr3 or Appel reaction) does not directly involve the chiral C5 carbon. commonorganicchemistry.com The reaction occurs at the adjacent CH2OH group. Therefore, the reaction is not expected to cause racemization or inversion at the C5 stereocenter, leading to the retention of the original configuration. This stereochemical retention is crucial for producing the desired enantiomerically pure final product. nih.govnih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of efficient, environmentally benign, and sustainable methods for the production of valuable chemical compounds. In the context of this compound and related oxazolidinone structures, advanced strategies such as microwave-assisted synthesis and the application of green chemistry principles are pivotal in reducing environmental impact and improving process efficiency.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various oxazolidin-2-one derivatives. nih.govnih.gov The use of microwave irradiation can significantly speed up reaction conversion rates while maintaining or improving yields. nih.gov

For instance, the synthesis of 4-substituted oxazolidin-2-ones from the corresponding amino alcohols and diethyl carbonate can be achieved efficiently under microwave irradiation at temperatures between 125–135 °C. nih.gov This methodology offers a remarkable reduction in reaction times compared to traditional methods that often require prolonged heating. nih.govresearchgate.net One study demonstrated the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a structurally related compound, where microwave assistance reduced the reaction time from over 12 hours (conventional reflux) to just 30 minutes in a closed vessel, achieving a yield of 77.0%. researchgate.net

The table below summarizes representative conditions and outcomes for the microwave-assisted synthesis of oxazolidinone cores, illustrating the advantages of this technique.

| Precursors | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

| (S)-Phenylalaninol | Diethyl carbonate, K₂CO₃ | 125 °C, 125 W | 20 min | 95% | nih.gov |

| (S)-Phenylglycinol | Diethyl carbonate, K₂CO₃ | 125 °C, 125 W | 20 min | 94% | nih.gov |

| Benzyl amine, Epichlorohydrin | Carbonate salts, Base | Open vessel, 1 h | 1 h | 69.6% | researchgate.net |

| Benzyl amine, Epichlorohydrin | Carbonate salts, Base | Closed vessel, 30 min | 30 min | 77.0% | researchgate.net |

These protocols highlight the potential for microwave-assisted methods to be adapted for the synthesis of this compound, offering a more rapid and efficient alternative to conventional synthetic routes.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.marjpn.org The synthesis of oxazolidinones, including this compound, can be made more sustainable by adhering to the twelve principles of green chemistry. nih.govuniroma1.it

Key principles relevant to oxazolidinone synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same reactor, exemplify this principle by reducing waste from intermediate separation and purification steps. researchgate.netrsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Reactions like cycloadditions are inherently atom-economical.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. nih.gov This involves avoiding toxic reagents like phosgene, which has traditionally been used for synthesizing oxazolidinones, in favor of safer alternatives like diethyl carbonate. nih.govresearchgate.net

Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary or innocuous. rjpn.orgnih.gov Research into solvent-free reactions or the use of greener solvents like water or ethanol (B145695) is a key aspect of this principle. imist.ma

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. nih.gov

Applying these principles can lead to more environmentally friendly and economically viable production of this compound and its precursors. For example, a greener pathway for carbamate preparation avoids the use of highly toxic phosgene by using zinc carbonate as a catalyst. uniroma1.it

Mechanistic Investigations of this compound Formation

The formation of the this compound ring system can be understood through several key mechanistic pathways, primarily involving intramolecular cyclization. The specific mechanism depends on the chosen starting materials and reagents.

One common pathway involves the cyclization of a carbamate derived from a suitable precursor like 1,3-dihalo-2-propanol. clockss.org The synthesis can proceed via the formation of an N-substituted carbamate from 1,3-dibromo-2-propanol. clockss.org This carbamate intermediate then undergoes an intramolecular cyclization reaction, where a base facilitates the deprotonation of the carbamate nitrogen or the hydroxyl group, leading to a nucleophilic attack that displaces one of the bromide ions and forms the five-membered oxazolidinone ring. This process creates a new chiral center at the 5-position of the ring. clockss.org

Another important mechanistic route is the stereospecific transformation of functionalized aziridines. In this approach, a chiral aziridine (B145994) bearing an electron-withdrawing group at the C-2 position undergoes regioselective ring-opening, followed by an intramolecular cyclization to yield the 5-functionalized oxazolidin-2-one. bioorg.org The reaction is initiated by the nucleophilic aziridine nitrogen attacking a carbonyl source (e.g., methyl chloroformate), leading to the formation of an aziridinium (B1262131) ion intermediate. This is followed by ring-opening and subsequent intramolecular cyclization to form the stable oxazolidinone ring with retention of configuration. bioorg.org

A third mechanism involves a modified Curtius reaction. nih.gov This pathway starts with a chiral auxiliary-bearing material that is converted into an acyl azide (B81097) intermediate. Thermal decomposition of the acyl azide leads to the loss of dinitrogen gas (N₂) and the formation of an acyl nitrene. This highly reactive intermediate then undergoes molecular rearrangement to form an isocyanate. The final step is an intramolecular ring closure of the isocyanate intermediate to generate the desired oxazolidin-2-one scaffold. nih.gov

These mechanistic pathways provide a fundamental understanding of the chemical transformations required to construct the this compound molecule, enabling chemists to design and optimize synthetic strategies.

Reactivity and Chemical Transformations of 5 Bromomethyl 1,3 Oxazolidin 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in the bromomethyl substituent is polarized, rendering the carbon atom electrophilic and a prime target for a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond between the methylene (B1212753) carbon and the nucleophile.

Alkylation of oxygen-based nucleophiles, such as alkoxides and hydroxide (B78521), by primary alkyl halides is a fundamental transformation in organic synthesis. While specific documented examples of 5-(bromomethyl)-1,3-oxazolidin-2-one reacting with these nucleophiles are not extensively detailed in the surveyed literature, the reaction is chemically feasible. In a typical Williamson ether synthesis, an alkoxide ion (RO⁻) would attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming an ether linkage. Similarly, reaction with a hydroxide ion (OH⁻) would be expected to yield the corresponding alcohol, 5-(hydroxymethyl)-1,3-oxazolidin-2-one. However, under basic conditions, competition from ring-opening reactions of the oxazolidinone core may occur.

The alkylation of nitrogen nucleophiles is a common and synthetically useful reaction for this compound. Amines and the azide (B81097) ion are effective nucleophiles that readily displace the bromide.

Amines : Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. This reaction is a standard method for constructing carbon-nitrogen bonds.

Azide : The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. adichemistry.com Its reaction with this compound yields 5-(azidomethyl)-1,3-oxazolidin-2-one. This azido (B1232118) derivative is a valuable synthetic intermediate that can be subsequently reduced to the corresponding primary amine, 5-(aminomethyl)-1,3-oxazolidin-2-one. This two-step sequence provides a reliable alternative to direct amination with ammonia. adichemistry.com The synthesis of the antibacterial agent linezolid (B1675486) and its analogs often involves the N-alkylation of an appropriate aniline (B41778) with a derivative of 5-(halomethyl)-1,3-oxazolidin-2-one.

| Nucleophile | Product Structure | Product Name | Reaction Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | 5-((Alkylamino)methyl)-1,3-oxazolidin-2-one | SN2 Alkylation | |

| Azide (N₃⁻) | 5-(Azidomethyl)-1,3-oxazolidin-2-one | SN2 Alkylation |

Sulfur nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), are highly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. The reaction of this compound with a thiol or thiolate results in the formation of a thioether (a sulfide). This transformation provides a straightforward method for introducing sulfur-containing functionalities into the molecule. The preparation of bromomethyl sulfides from thiols is a known process, highlighting the reactivity between these functional groups. nih.gov

The formation of carbon-carbon bonds via alkylation of carbon nucleophiles is a cornerstone of organic synthesis. The reactivity of this compound with such nucleophiles depends on their "hardness" or "softness."

Soft Nucleophiles : Softer carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, are well-suited for SN2 reactions with primary alkyl halides like the bromomethyl group. libretexts.orgpressbooks.pubopenstax.orgyoutube.com The reaction would involve the attack of the enolate's α-carbon on the bromomethyl carbon, displacing the bromide and forming a new C-C bond. Organocuprates (Gilman reagents) are also soft nucleophiles that are particularly effective in SN2 reactions with alkyl halides and would be expected to react cleanly at the bromomethyl position. chemistrysteps.comyoutube.commasterorganicchemistry.com

Hard Nucleophiles : Harder carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), present a greater challenge. adichemistry.commnstate.edumasterorganicchemistry.com These reagents are not only strong nucleophiles but also strong bases. While they can participate in SN2 reactions, they can also readily add to carbonyl groups. masterorganicchemistry.com In the case of this compound, a Grignard reagent could potentially attack the carbonyl carbon of the oxazolidinone ring, leading to ring-opening instead of or in addition to the desired substitution at the bromomethyl position. This lack of chemoselectivity can limit the synthetic utility of hard organometallic reagents for this specific transformation.

Ring-Opening Reactions of the 1,3-Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one ring, a cyclic carbamate (B1207046), is generally stable but can undergo ring-opening through cleavage of its ester or amide linkages under hydrolytic conditions. clockss.org This process is essentially the reverse of its formation and results in a vicinal amino alcohol.

The hydrolysis of the oxazolidinone ring can be catalyzed by either acid or base. nih.govopenstax.org

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., using LiOH or KOTMS), the hydroxide ion or another strong base acts as a nucleophile and attacks the electrophilic carbonyl carbon (C2) of the ring. libretexts.orgpressbooks.pub This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond, followed by protonation during workup, to yield the corresponding β-amino alcohol. The stability of the oxazolidinone ring to basic conditions can be influenced by substituents on the ring nitrogen; electron-withdrawing groups can make the ring more susceptible to cleavage. clockss.org

Acid-Catalyzed Hydrolysis : In the presence of acid, the hydrolysis mechanism is initiated by the protonation of either the carbonyl oxygen or the ring nitrogen. youtube.com Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate and ring cleavage to afford the β-amino alcohol. The ring-opening of oxazolidines is known to be subject to general acid-base catalysis. nih.gov

Aminolysis and Alcoholysis Pathways

The bromomethyl group of this compound serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with amines and alcohols. These transformations, known as aminolysis and alcoholysis, respectively, are fundamental pathways for the elaboration of the C-5 side chain.

Aminolysis: The reaction with primary and secondary amines typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orglibretexts.org The nitrogen atom of the amine attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid byproduct. An excess of the amine can also serve as the base. This reaction is a valuable method for the synthesis of 5-(aminomethyl)-1,3-oxazolidin-2-one derivatives, which are precursors to various biologically active molecules.

Alcoholysis: In a similar fashion, alcohols can act as nucleophiles, though they are generally weaker than amines. The reaction with alcohols, or alcoholysis, results in the formation of 5-(alkoxymethyl)-1,3-oxazolidin-2-one derivatives. This reaction is often facilitated by the use of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. The choice of solvent and reaction conditions can significantly influence the rate and yield of the alcoholysis reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

The bromomethyl group in this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the C-5 methyl position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromomethyl group with an organoboronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would lead to the formation of 5-(arylmethyl)- or 5-(vinylmethyl)-1,3-oxazolidin-2-one derivatives. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. A study on the Suzuki-Miyaura cross-coupling of 3-bromomethyl isoxazolines with arylboronic acids demonstrates the feasibility of such couplings with a similar heterocyclic system. researchgate.net

Sonogashira Coupling: The Sonogashira reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with the bromomethyl group. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 5-(alkynylmethyl)-1,3-oxazolidin-2-one derivatives, which are valuable intermediates for further synthetic transformations.

Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of the bromomethyl group with an alkene. organic-chemistry.orglibretexts.org This would result in the formation of a new carbon-carbon bond and the introduction of an alkenyl group at the C-5 methyl position.

The general conditions for these cross-coupling reactions are summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Palladium catalyst and a base | 5-(Aryl/vinyl-methyl)-1,3-oxazolidin-2-one |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, and a base | 5-(Alkynyl-methyl)-1,3-oxazolidin-2-one |

| Heck | Alkene | Palladium catalyst and a base | 5-(Alkenyl-methyl)-1,3-oxazolidin-2-one |

Detailed Mechanistic and Kinetic Studies of Key Transformations

Detailed mechanistic and kinetic studies on the key transformations of this compound are limited in the literature. However, the mechanisms of these reactions can be inferred from well-established principles of organic chemistry.

The aminolysis and alcoholysis of the bromomethyl group are expected to proceed through a classic S(_N)2 mechanism. researcher.life The reaction rate would be dependent on the concentration of both the oxazolidinone and the nucleophile (amine or alcohol). The stereochemical outcome at the methylene carbon would be inversion of configuration.

The mechanism of transition metal-catalyzed cross-coupling reactions is more complex, involving a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.org For the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the bromomethyl group to a palladium(0) complex. This is followed by transmetalation with the organoboronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Kinetic studies on the N-bromination of the parent 2-oxazolidinone (B127357) have been reported, providing insights into the reactivity of the oxazolidinone ring itself, but not directly on the transformations of the 5-(bromomethyl) group.

5 Bromomethyl 1,3 Oxazolidin 2 One As a Versatile Synthetic Intermediate

Construction of Complex Nitrogen-Containing Heterocycles

5-(Bromomethyl)-1,3-oxazolidin-2-one serves as a pivotal electrophilic building block for the synthesis of a diverse array of nitrogen-containing heterocyclic structures. Its utility stems from the presence of two key reactive sites: the electrophilic bromomethyl group at the C5 position and the oxazolidinone ring itself, which can be manipulated or incorporated into larger scaffolds. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions, which is a primary strategy for introducing a wide range of functionalities and for initiating cyclization sequences to construct more elaborate heterocyclic systems.

Synthesis of Substituted Oxazolidinones and Related Lactams

The primary application of this compound in this context is the synthesis of C5-substituted oxazolidinones. The bromomethyl group readily undergoes S(_N)2 reactions with various nucleophiles, allowing for the introduction of diverse side chains. For instance, reaction with amines, thiols, azides, or carbanions leads to the corresponding 5-(aminomethyl)-, 5-(thiomethyl)-, 5-(azidomethyl)-, or 5-(alkylmethyl)-1,3-oxazolidin-2-ones, respectively. These derivatives are valuable intermediates in their own right, particularly in medicinal chemistry where the oxazolidinone core is a known pharmacophore found in antibiotics like Linezolid (B1675486). nih.govnih.gov While the presence of the C5-acetamidomethyl group has often been considered important for antimicrobial activity, research has shown that other C5 substitutions, such as a triazole group (formed from a C5-azidomethyl intermediate), can also lead to potent antibacterial agents. nih.gov

The synthesis of related lactam structures, such as γ-lactams (pyrrolidin-2-ones), can also be achieved using precursors derived from this compound. Although direct conversion is less common, the functional handle provided by the bromomethyl group allows for multi-step sequences. For example, the related α-bromomethylated ester, dimethyl (Z)-2-(bromomethyl) fumarate, has been shown to be a key electrophile for accessing pyrrolidin-2-ones. nih.gov The principles of using a bromomethyl group as an electrophile to react with nucleophiles and build lactam rings are transferable. One-pot syntheses of substituted γ-lactams have been demonstrated using similar Baylis-Hillman acetates, highlighting the versatility of this type of functional group in heterocyclic synthesis. mdpi.com Furthermore, oxidative rearrangement of α,β-unsaturated γ-lactams has been reported as a method to produce vicinally substituted 2-oxazolidinones, demonstrating a synthetic linkage between these two classes of heterocycles. nih.gov

| Nucleophile | Resulting C5-Substituent | Product Class |

|---|---|---|

| Azide (B81097) (e.g., NaN₃) | -CH₂N₃ | 5-(Azidomethyl)oxazolidinone |

| Amine (e.g., R-NH₂) | -CH₂NH-R | 5-(Aminomethyl)oxazolidinone |

| Thiol (e.g., R-SH) | -CH₂S-R | 5-(Thiomethyl)oxazolidinone |

| Phthalimide | -CH₂(Phthalimide) | Phthalimidomethyl-oxazolidinone |

Formation of Fused Heterocyclic Systems

The reactivity of this compound and its derivatives is instrumental in the construction of fused heterocyclic systems, where the oxazolidinone ring is annulated to another ring. These bicyclic structures are of significant interest in medicinal chemistry for their constrained conformations, which can lead to enhanced binding affinity and selectivity for biological targets.

A key strategy involves intramolecular cyclization. A nucleophilic group, tethered to the N3 position of the oxazolidinone, can displace the bromide from the C5-methyl group (or a derivative thereof) to form a new ring. An example of this principle is seen in the synthesis of 4-oxa-1-azabicyclo[3.2.0]heptan-7-ones. In these syntheses, a related bromo-substituted precursor, 4-(bromomethyl)azetidin-2-one, undergoes intramolecular cyclization to form the fused bicyclic β-lactam system. rsc.org Similarly, the synthesis of oxazolidinonyl-fused piperidines has been reported, creating 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones. rsc.org These complex syntheses often rely on stereocontrolled additions to aldehydes to set up the necessary stereochemistry for subsequent cyclization, resulting in the fused oxazolidinone-piperidine core. rsc.org The instability of some intermediates can be a challenge, restricting the choice of substituents and synthetic routes. rsc.org

Applications in the Synthesis of Amino Acid Derivatives and Peptidomimetics

The chiral nature of this compound, when used in an enantiomerically pure form (e.g., (S)-5-(bromomethyl)-1,3-oxazolidin-2-one), makes it a valuable chiral synthon for preparing non-proteinogenic α-amino acids and their derivatives. bioorg.org The C5 position of the oxazolidinone corresponds to the α-carbon of an amino acid precursor. The bromomethyl group can be converted into other functionalities, and subsequent hydrolysis of the oxazolidinone ring reveals the amino alcohol, which can then be oxidized to the corresponding amino acid. This approach allows for the synthesis of structurally modified amino acids that are important for creating novel peptides with tailored properties.

Furthermore, the rigid oxazolidinone scaffold is an attractive template for designing peptidomimetics. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability to enzymatic degradation and better oral bioavailability. By incorporating the oxazolidinone ring into a peptide backbone, specific secondary structures like β-turns can be mimicked. nih.gov N-Glycinamide oxazolidinones, which can be synthesized from C5-functionalized oxazolidinones, serve as key intermediates for a new class of peptidomimetics. researchgate.net The synthesis allows for substituents at the C4 and C5 positions, which can correspond to amino acid side chains, enabling the creation of diverse libraries for screening against various biological targets. researchgate.net

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral oxazolidinones are renowned for their role as chiral auxiliaries, which are compounds that temporarily attach to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comsigmaaldrich.com While Evans auxiliaries (e.g., 4-substituted oxazolidinones) are the most famous examples, this compound serves as a precursor to create modified or specialized chiral auxiliaries.

The synthesis begins with an enantiomerically pure form of the compound. The bromomethyl group can be transformed into various other groups that can coordinate to metal centers or influence the steric environment of a reaction. For example, conversion to a phosphine-containing group could yield a novel chiral ligand for asymmetric catalysis. By attaching this modified oxazolidinone to a prochiral substrate via the ring nitrogen, it can effectively control the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com The functionalization at the C5 position offers an alternative to the more common C4-substituted auxiliaries, potentially providing different stereochemical outcomes or enabling new types of transformations. bioorg.org

Role in the Synthesis of Pharmaceutical Precursors and Advanced Organic Building Blocks

This compound is a crucial building block in the synthesis of numerous pharmaceutical agents and their precursors. nih.govbioorg.org Its most prominent application is in the synthesis of oxazolidinone antibiotics. The core structure is a key component of drugs like Linezolid. The C5 side chain is synthetically installed, often starting from a precursor like (R)-glycidyl butyrate, but a building block like enantiopure 5-(halomethyl)oxazolidin-2-one represents a more advanced intermediate. For example, (R)-5-(chloromethyl)oxazolidin-2-one is a key intermediate in a facile synthesis of the anticoagulant drug Rivaroxaban. nih.gov In this synthesis, the chloromethyl group is displaced by potassium phthalimide, and the resulting intermediate is coupled with the aromatic portion of the final drug. nih.gov

As an advanced organic building block, this compound provides a compact scaffold containing multiple functional groups (a carbamate (B1207046), a secondary amine after N-H deprotonation, and an alkyl bromide) in a defined stereochemical arrangement. This pre-packaged functionality makes it highly valuable for diversity-oriented synthesis and the construction of complex molecular architectures found in natural products and drug candidates. lifechemicals.com Its ability to introduce the N-C-C-O-C=O fragment into a molecule is particularly useful for creating compounds with potential biological activity, as this motif is common in many bioactive molecules. nih.gov

| Precursor | Pharmaceutical Agent | Therapeutic Class |

|---|---|---|

| (R)-5-(Chloromethyl)oxazolidin-2-one | Rivaroxaban | Anticoagulant (Factor Xa inhibitor) nih.gov |

| Related Chiral Oxazolidinones | Linezolid | Antibiotic nih.gov |

| 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | Potential lead compounds | Biologically active intermediates organic-chemistry.org |

Multi-Component Reactions and Cascade Processes Involving the Compound

While specific examples detailing the use of this compound in multi-component reactions (MCRs) are not extensively documented, its structural features are well-suited for such processes. MCRs are highly efficient reactions where three or more reactants combine in a single pot to form a product that contains portions of all reactants. nih.gov

The electrophilic bromomethyl group and the nucleophilic nitrogen (after deprotonation) of the oxazolidinone ring could participate sequentially in a cascade or MCR. For example, an MCR could be designed where an initial reaction involves the oxazolidinone nitrogen attacking an electrophile (e.g., an aldehyde to form an iminium ion), followed by an intramolecular reaction where a nucleophile, brought in by another component, attacks the C5-bromomethyl group to form a new ring system. The synthesis of multi-substituted 1,3-oxazolidine derivatives has been achieved through an efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides, demonstrating the utility of cascade processes in building this heterocyclic core. nih.gov The inherent reactivity of this compound makes it a prime candidate for the development of novel MCRs to rapidly generate molecular complexity and build libraries of diverse heterocyclic compounds.

Stereochemical Aspects in the Chemistry of 5 Bromomethyl 1,3 Oxazolidin 2 One

Enantioselective Synthesis and Resolution Methods

The synthesis of enantiomerically pure 5-(bromomethyl)-1,3-oxazolidin-2-one and its derivatives is paramount for its use in asymmetric synthesis. Key strategies include synthesis from chiral precursors and the resolution of racemic mixtures.

Synthesis from Chiral Precursors: A prominent method for preparing enantiopure 5-functionalized oxazolidin-2-ones involves the use of chiral aziridines. bioorg.orgnih.gov Enantiomerically pure N-protected aziridine-2-carboxylates or other 2-substituted aziridines can be converted into the corresponding 5-substituted oxazolidin-2-ones in a one-pot transformation. bioorg.org This process occurs through a regioselective aziridine (B145994) ring-opening, followed by an intramolecular cyclization that proceeds stereospecifically. bioorg.orgnih.gov For example, reacting an enantiomerically pure aziridine-2-carboxylic acid ester with methyl chloroformate leads to the formation of the corresponding 2-oxazolidinone-5-carboxylic acid ester with retention of configuration. bioorg.org

Asymmetric Desymmetrization: Another powerful approach is the asymmetric desymmetrization of prochiral substrates. Optically active 5-halomethyl-2-oxazolidinones can be prepared from prochiral 1,3-dihalo-2-propanol derivatives. crossref.org The synthesis involves the formation of a carbamate (B1207046), which then undergoes a base-mediated cyclization. The choice of base and solvent is crucial for inducing diastereoselectivity in this cyclization step, creating the C5 chiral center with a preference for one configuration. crossref.org

Below is a table summarizing the effect of different bases on the diastereoselective cyclization of N-(1-phenylethyl)-1,3-dibromo-2-propyl carbamate to the corresponding 5-(bromomethyl)-3-(1-phenylethyl)oxazolidin-2-one. crossref.org

| Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| NaH | THF | 72 | 32 |

| KH | THF | 68 | 38 |

| LiHMDS | THF | 85 | 50 |

| NaHMDS | THF | 80 | 48 |

| KHMDS | THF | 83 | 46 |

| LiHMDS | Toluene | 65 | 42 |

Resolution Methods: For cases where a racemic mixture is synthesized, resolution methods are employed to separate the enantiomers. While direct resolution of this compound is not extensively detailed, methods applied to structurally similar compounds are informative. For instance, 5-hydroxymethyl-2-oxazolidinone, which is a direct precursor, has been efficiently resolved by preferential crystallization. researchgate.net This technique relies on the ability of the enantiomers to crystallize as a conglomerate (a mechanical mixture of separate R and S crystals) rather than a racemic compound. researchgate.net By seeding a supersaturated solution of the racemate with a small number of pure crystals of one enantiomer, that enantiomer preferentially crystallizes out, allowing for separation. researchgate.net Enzymatic resolution of related 2-oxazolidinone (B127357) esters is another potential pathway. researchgate.net

Chiral Induction and Diastereoselective Transformations

The chiral center at C5 of this compound (or its derivatives) plays a crucial role in directing the stereochemical outcome of subsequent reactions. These chiral oxazolidinones are widely used as chiral auxiliaries and synthons to introduce new stereocenters with high diastereoselectivity. bioorg.orgrsc.org

The utility of chiral oxazolidinones in diastereoselective transformations is well-established, particularly in controlling reactions at a group attached to the nitrogen atom (Evans auxiliaries). rsc.org However, the inherent chirality at C4 or C5 can also direct transformations. For instance, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved with high diastereoselectivity through methods like an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization. nih.govmdpi.com In these syntheses, the stereochemistry of the starting materials dictates the relative and absolute stereochemistry of the two vicinal stereocenters in the final product. nih.govmdpi.com

The following table illustrates the substrate scope for a diastereoselective synthesis of various (4S,5R)-disubstituted oxazolidin-2-ones, demonstrating the formation of the heterocyclic ring with high stereocontrol. mdpi.com

| Product | Substituent at C5 | Yield (%) | Specific Rotation [α]D |

|---|---|---|---|

| 8a | 4-Chlorophenyl | 75 | –124 (c 0.72, CHCl3) |

| 8b | 4-Fluorophenyl | 78 | –88.9 (c 0.36, CHCl3) |

| 8c | Thiophen-2-yl | 80 | –33.3 (c 0.09, CHCl3) |

| 8g | 3,4,5-Trimethoxyphenyl | 82 | –53.8 (c 0.39, CHCl3) |

Retention and Inversion of Configuration During Reactions

The stereochemical outcome at the C5 center during the formation or reaction of the oxazolidinone ring can result in either retention or inversion of the original configuration, depending on the reaction mechanism.

Inversion of Configuration: Inversion of configuration is a common outcome in reactions following an SN2 mechanism. A relevant synthetic route to the oxazolidinone core that proceeds with inversion is the intramolecular cyclization of O-tosylated N-Boc-β-amino alcohols. researchgate.net In this process, the nitrogen atom of the carbamate acts as an internal nucleophile, displacing the tosylate group on the adjacent carbon. This intramolecular SN2 attack occurs at the chiral center bearing the tosylate, leading to a complete inversion of its stereochemical configuration upon the formation of the oxazolidinone ring. researchgate.net While this is a reaction to form the ring rather than a reaction of this compound itself, it highlights a key mechanistic pathway where inversion is the defined outcome for establishing the stereocenter. Reactions involving nucleophilic substitution directly at the chiral C5 carbon of a pre-formed oxazolidinone could also proceed with inversion, depending on the substrate and conditions.

Methodologies for Stereochemical Purity Assessment

Determining the stereochemical purity (i.e., enantiomeric or diastereomeric excess) of this compound and its derivatives is essential. Several analytical techniques are employed for this purpose.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of oxazolidinone analogues. researchgate.netnih.gov The separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the stationary phase. mdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal resolution. researchgate.net Capillary electrophoresis (CE) using chiral selectors like cyclodextrins is another powerful technique for the enantioseparation of oxazolidinone compounds. nih.gov

Spectroscopic and Other Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric purity. Diastereomers have distinct chemical environments and thus typically exhibit different NMR spectra, allowing for the integration of unique signals to calculate the diastereomeric ratio. nih.gov While enantiomers are indistinguishable in a standard NMR experiment, the use of a chiral derivatizing agent to convert the enantiomers into diastereomers allows for their quantification by NMR. acs.org

Optical rotation measurement using a polarimeter is a classical method for assessing stereochemical purity. Enantiomerically pure compounds will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is a characteristic physical property. mdpi.combioorg.org The specific rotation ([α]) is often reported as a key characterization parameter for newly synthesized chiral compounds. mdpi.combioorg.org

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

While established methods for the synthesis of oxazolidinones exist, ongoing research prioritizes the development of more efficient, stereoselective, and environmentally benign pathways. A key focus is on minimizing step counts and maximizing atomic economy.

One promising approach involves the one-pot transformation of enantiomerically pure aziridines bearing an electron-withdrawing group at the C-2 position. This method proceeds via regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization, yielding 5-functionalized oxazolidin-2-ones with retention of configuration and in high yields. acs.org Another strategy employs the iodocyclocarbamation of N-allylated N-aryl carbamates, which provides direct access to 5-(iodomethyl)oxazolidin-2-ones, a close analogue of the bromo derivative. wikipedia.org

Modern synthetic techniques are also being explored. For instance, microwave-assisted synthesis starting from reagents like urea (B33335) and ethanolamine (B43304) offers a rapid and efficient alternative to conventional heating. wikipedia.org The development of stereospecific routes is particularly crucial, and efficient methods for producing key chiral intermediates, such as (R)- and (S)-5-(chloromethyl)oxazolidin-2-one, have been established, providing enantiomerically pure building blocks for further synthesis. nih.gov

| Synthetic Strategy | Key Precursors | Key Features | Reference |

|---|---|---|---|

| One-Pot Aziridine Conversion | 2-Functionalized Chiral Aziridines | High yield, stereospecific (retention of configuration), one-pot procedure. | acs.org |

| Halocyclocarbamation | N-Allylated N-Aryl Carbamates | Direct route to 5-(halomethyl) derivatives. | wikipedia.org |

| Microwave-Assisted Synthesis | Urea, Ethanolamine | Rapid reaction times, high efficiency. | wikipedia.org |

| Stereoselective Synthesis | (S)-Epichlorohydrin | Provides access to enantiomerically pure (R)- and (S)-halomethyl derivatives. | nih.gov |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of 5-(bromomethyl)-1,3-oxazolidin-2-one is typically dominated by the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. nih.gov However, future research is aimed at exploring more unconventional transformations and catalytic applications.

An emerging area is the use of palladium-catalyzed cross-coupling reactions. By analogy with similarly structured compounds like 2-bromo-5-(bromomethyl)thiophene (B1590285), the bromomethyl group could potentially participate in Suzuki, Sonogashira, or Buchwald-Hartwig type couplings to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding its synthetic utility. rwth-aachen.deacs.org

Furthermore, catalysis can be applied to the synthesis of the oxazolidinone ring itself. Gold(I) catalysts, for example, have been shown to efficiently catalyze the rearrangement of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones. wikipedia.org Exploring organocatalysis and other transition metal-catalyzed reactions could lead to novel derivatives with unique substitution patterns and functionalities, which are otherwise difficult to access. rsc.org The development of catalysts that can control the regioselectivity and stereoselectivity of reactions involving the oxazolidinone scaffold is a primary objective.

Integration into Advanced Polymer and Materials Science (as building blocks)

The bifunctional nature of this compound makes it a highly attractive building block for advanced polymers and materials. The reactive bromomethyl group can serve as a site for polymer modification or as an initiation point for controlled radical polymerization techniques.

One major avenue of research is the use of the oxazolidinone ring in synthesizing high-performance polymers. The catalytic reaction between epoxides and isocyanates can produce polyoxazolidinones, which are high-performance thermoplastics characterized by high thermal stability, with glass transition temperatures around 170-180°C and decomposition temperatures up to 400°C. The bromomethyl functionality on the monomer could be used to introduce cross-linking capabilities or to graft other polymer chains.

Additionally, the oxazolidinone ring itself can participate in ring-opening polymerization (ROP). Cationic ROP of related oxazolidine (B1195125) derivatives, such as 1,3-oxazolidine-2-thione, has been shown to produce functional polymers like polythiourethanes in a controlled manner. acs.org This suggests that this compound could serve as a monomer for creating novel functional polyurethanes. Other functionalized oxazolidinone monomers, such as 5-methyl-3-vinyl-2-oxazolidinone, have already been successfully polymerized and investigated as kinetic hydrate (B1144303) inhibitors for applications in the oil and gas industry.

| Polymerization Strategy | Role of Oxazolidinone Unit | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Chain-growth polymerization (e.g., of vinyl-substituted oxazolidinones) | Pendant functional group | Poly(vinyl oxazolidinone)s | Specialty polymers (e.g., kinetic hydrate inhibitors) |

| Step-growth polymerization (e.g., from epoxides and isocyanates) | Part of the polymer backbone | Polyoxazolidinones | High-performance thermoplastics |

| Ring-Opening Polymerization (ROP) | Monomer ring | Polyurethanes, Polythiourethanes acs.org | Functional and biodegradable materials |

| Post-Polymerization Modification | Functional handle (via bromomethyl group) | Grafted or cross-linked polymers | Advanced functional materials |

Applications in Chemical Biology Research Tools and Probes (not direct biological activity)

Beyond direct therapeutic applications, the oxazolidinone scaffold is a valuable component in the design of chemical tools and probes for biological research. The key to this application lies in the reactive bromomethyl group, which can act as a covalent "warhead."

This electrophilic group can form stable covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins and other biomolecules. nih.gov This property allows this compound to be used as a versatile scaffold for creating activity-based probes or affinity labels. By attaching a reporter tag (like a fluorophore or biotin) to the oxazolidinone core, researchers can create tools to selectively label and identify specific protein targets within a complex biological system. Commercial suppliers list the compound as a building block for synthesizing probes and other peptide synthesis tools.

While some oxazolidinone derivatives are studied for their direct biological effects, such as inducing apoptosis by modulating reactive oxygen species (ROS) levels, the underlying mechanisms can be harnessed for probe development. For example, a derivative of this compound could be designed to target and report on specific cellular pathways, such as mitochondrial function or oxidative stress, without necessarily being developed as a drug.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel derivatives of this compound. Theoretical modeling can provide deep insights into the molecule's electronic structure, reactivity, and interaction with other chemical species, guiding synthetic efforts toward derivatives with desired properties.

The foundation for accurate computational modeling is precise structural data, which can be obtained from techniques like single-crystal X-ray diffraction. nih.gov With this data, methods such as Density Functional Theory (DFT) can be employed to:

Predict Reaction Pathways: Calculate the activation energies for different reactions, helping to predict the feasibility and outcome of proposed synthetic routes.

Enhance Selectivity: Model the transition states of reactions to understand the origins of stereoselectivity and regioselectivity. This knowledge can be used to design derivatives or catalysts that favor the formation of a single desired product.

Analyze Intermolecular Interactions: Techniques like Hirshfeld surface analysis, which has been applied to related oxazolidinones, can visualize and quantify the non-covalent interactions that govern molecular recognition and crystal packing. nih.gov This is crucial for designing molecules that can bind to specific biological targets or self-assemble into well-defined materials.

By simulating the effects of different substituents on the oxazolidinone ring or the methylene (B1212753) bridge, computational design can rapidly screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. This in silico approach significantly reduces the time and resources required to develop new derivatives with enhanced reactivity or specific functionalities for a given application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-1,3-oxazolidin-2-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves bromination of precursor oxazolidinones. For example, electrochemical methods using acetylenic amines and CO₂ under controlled potentials (e.g., -2.0 V vs SCE in MeCN/Et₄NPF₆) can yield oxazolidinone derivatives efficiently. Temperature control (20–60°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions . Alternatively, direct functionalization of oxazolidinone scaffolds with bromomethyl groups via nucleophilic substitution requires catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity .

Q. How can X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Twin refinement for high-symmetry or disordered structures.

- Validation using R-factors (<5% for high-resolution data) and analysis of electron density maps to confirm bromomethyl positioning .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of this compound for asymmetric synthesis?

- Methodological Answer : Employ fluorinated chiral auxiliaries (e.g., 4-benzyl-5-heptadecafluorooctyl-oxazolidinone) to direct stereoselectivity. Techniques include:

- Kinetic resolution using enantiopure catalysts.

- Monitoring diastereomeric excess (de) via chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃).

- Computational modeling (DFT) to predict transition-state geometries and optimize reaction pathways .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions due to its electrophilic β-carbon. Key factors:

- Solvent polarity (e.g., DMF or THF) influences reaction rates.

- Steric hindrance from adjacent substituents (e.g., aryl groups) can reduce reactivity.

- Use Hammett plots to correlate electronic effects of substituents with reaction kinetics.

- Computational studies (e.g., Gaussian09) model charge distribution and transition states .

Q. How can conflicting data on reaction yields vs. purity be resolved during scale-up?

- Methodological Answer :

- Analytical Cross-Validation : Use orthogonal techniques (HPLC, GC-MS, ¹H/¹³C NMR) to verify purity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability to identify decomposition products.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediates and side reactions in real time.

- Statistical Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) to balance yield and purity .

Q. What strategies enhance the stability of this compound under storage conditions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (molecular sieves) to vials.

- Degradation Studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways, guiding formulation adjustments .

Emerging Research Directions

Q. Can this compound serve as a click chemistry precursor for bioconjugation?

- Methodological Answer : The bromomethyl group can be converted to azides (via SN2 with NaN₃) for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steps:

- Synthesize 5-(Azidomethyl)-1,3-oxazolidin-2-one under anhydrous conditions.

- Confirm azide incorporation via FT-IR (2100 cm⁻¹ peak).

- Apply in protein labeling or polymer functionalization, monitored by MALDI-TOF or fluorescence assays .

Q. How does computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial ribosomes or kinases).

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with IC₅₀ values from cytotoxicity assays.

- MD Simulations : Analyze binding stability over 100-ns trajectories (GROMACS) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.